1-Iodopropane-2,2,3,3,3-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

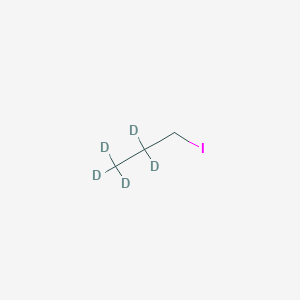

1-Iodopropane-2,2,3,3,3-d5 (CAS: 1095269-04-7) is a deuterated alkyl iodide with five deuterium atoms replacing hydrogen at the 2nd and 3rd carbon positions. Its molecular formula is C3H2D5I, with a molecular weight of 175.02 g/mol . This compound is primarily utilized as a high-purity isotopic standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium labeling minimizes spectral interference .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodopropane-2,2,3,3,3-d5 can be synthesized through several methods. One common approach involves the halogenation of deuterated propane. The reaction typically involves the use of iodine and a deuterated solvent under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of deuterated propane and iodine in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

1-Iodopropane-2,2,3,3,3-d5 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction: It can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution: Products include deuterated alcohols, nitriles, and other substituted compounds.

Elimination: The major product is deuterated propene.

Oxidation and Reduction: Products vary depending on the specific reaction but can include deuterated alcohols, aldehydes, and alkanes.

Scientific Research Applications

1-Iodopropane-2,2,3,3,3-d5 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies. Its deuterated nature allows for the study of isotope effects in chemical reactions.

Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry: It is used in the production of deuterated solvents and other deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism by which 1-iodopropane-2,2,3,3,3-d5 exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the compound loses a hydrogen atom and an iodine atom to form a double bond. The presence of deuterium atoms can influence the reaction rate and mechanism due to the isotope effect.

Comparison with Similar Compounds

Deuterated Iodopropane Variants

Several deuterated iodopropane derivatives exist, differing in deuterium substitution patterns and applications:

Key Differences :

- Isotopic Purity : this compound has 98 atom% deuterium, ensuring minimal hydrogen interference in analytical workflows .

- Synthetic Complexity : Compounds with partial deuteration (e.g., 2,2-d2) are simpler to synthesize than fully deuterated variants .

Non-Deuterated Iodopropane Analogs

1-Iodopropane (n-Propyl Iodide)

- Molecular Formula : C3H7I

- Molecular Weight : 169.99 g/mol .

- Properties : Colorless liquid, density ~1.70 g/cm³, refractive index 1.498–1.500 .

- Applications : Organic synthesis (alkylating agent), solvent, and intermediate in pharmaceuticals .

- Contrast with Deuterated Form: Non-deuterated 1-iodopropane lacks isotopic labeling, making it unsuitable for quantitative MS/NMR but more cost-effective for bulk reactions .

Iodocyclopropane

- Molecular Formula : C3H5I

- Molecular Weight : 167.98 g/mol .

- Structure : Cyclopropane ring with iodine substituent .

- Applications: Limited to specialized ring-opening reactions; less thermally stable than linear iodopropanes .

- Key Difference : Structural rigidity alters reactivity compared to linear this compound .

Halogen-Substituted Propane Derivatives

1,1,1,2,2-Pentafluoro-3-iodopropane

- Molecular Formula : C3H2F5I

- Molecular Weight : 259.95 g/mol .

- Properties: High electronegativity from fluorine enhances stability but reduces nucleophilic substitution reactivity compared to non-fluorinated analogs .

- Applications : Specialty materials (e.g., fluoropolymers) and refrigerants .

1-Bromopropane-2,2,3,3,3-d5

- Molecular Formula : C3H2D5Br

- Molecular Weight : 172.00 g/mol .

- Comparison : Bromine’s lower leaving-group ability vs. iodine reduces its utility in SN2 reactions. Deuterated bromopropane is used in environmental toxin analysis .

Functionalized Derivatives

1-Azido-3-iodopropane

Biological Activity

1-Iodopropane-2,2,3,3,3-d5 (also known as deuterated 1-iodopropane) is a halogenated organic compound with potential applications in various fields including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its interactions at the molecular level, toxicity, and potential therapeutic uses.

This compound is characterized by its molecular formula C3H7D5I. It is a colorless liquid that is denser than water and has a boiling point of approximately 70°C. The presence of iodine in its structure contributes to its reactivity and biological activity.

1. Toxicity and Safety

The compound has been noted for its mild toxicity when inhaled. Studies have shown that exposure to iodopropanes can lead to respiratory irritation and other health effects depending on concentration and duration of exposure .

Research indicates that this compound can participate in various chemical reactions due to the presence of the iodine atom. The C-I bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids .

3. Case Studies

Several studies have focused on the biological implications of halogenated compounds similar to 1-iodopropane. For instance:

- Study on Propylene Adsorption : Research conducted on the adsorption properties of 1-iodopropane on a molybdenum-aluminum alloy showed that the compound could facilitate hydrogen-deuterium exchange reactions at low temperatures. This suggests potential applications in isotopic labeling in biological studies .

- Toxicological Assessments : A study evaluated the toxic effects of various iodinated compounds on cellular systems. Results indicated that while some iodinated compounds exhibit cytotoxicity, the extent varies significantly among different structures. The specific effects of this compound require further investigation to fully understand its safety profile .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇D₅I |

| Boiling Point | ~70°C |

| Density | Denser than water |

| Toxicity | Mildly toxic via inhalation |

Research Findings

Recent research highlights the need for further exploration into the biological activity of deuterated halogenated compounds:

- Metabolic Pathways : Investigations into how this compound is metabolized in biological systems are crucial for understanding its potential therapeutic applications. Preliminary findings suggest it might be involved in metabolic pathways similar to those of other halogenated hydrocarbons.

- Environmental Impact : The environmental fate of 1-iodopropane has also been studied. Its potential as a volatile organic compound (VOC) raises concerns regarding air quality and ecological toxicity .

Properties

Molecular Formula |

C3H7I |

|---|---|

Molecular Weight |

175.02 g/mol |

IUPAC Name |

1,1,1,2,2-pentadeuterio-3-iodopropane |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2 |

InChI Key |

PVWOIHVRPOBWPI-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CI |

Canonical SMILES |

CCCI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.